Cilazapril is a prodrug, meaning it is inactive in its administered form and requires metabolic conversion to its active metabolite, Cilazaprilat. [, , , , , ] This conversion primarily occurs in the liver. [, ] Cilazaprilat functions as a long-acting angiotensin-converting enzyme (ACE) inhibitor. [, , , , , , ] ACE inhibitors belong to a class of drugs primarily known for their antihypertensive effects, achieved through the inhibition of the renin-angiotensin-aldosterone system (RAAS). [, , , , , , ]
Cilazapril is chemically known as (1S,9S)-9-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid. It belongs to the class of pharmaceuticals known as angiotensin-converting enzyme inhibitors, which are crucial for managing high blood pressure and related cardiovascular conditions. Cilazapril is synthesized from various intermediates, with its production methods evolving over time to enhance yield and purity .
The synthesis of cilazapril involves several key steps utilizing various chemical precursors. A notable method includes the reaction of ethyl (R)-2-(trifluoromethane sulfonyloxy)-4-phenyl butyrate with (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate. This reaction typically occurs under controlled conditions, where temperatures range from 0°C to 100°C, depending on the specific reaction phase . The process can be carried out with or without solvents, and involves subsequent steps such as solvolysis and acid treatment to yield cilazapril in its monohydrate form.
The synthesis can be summarized as follows:
Cilazapril's molecular structure features a complex bicyclic framework that includes a pyridazine ring fused with a diazepine moiety. The compound's three-dimensional conformation is critical for its biological activity, particularly in its interaction with the angiotensin-converting enzyme. The presence of functional groups such as carboxylate and amidic carbonyls enhances its binding affinity to the enzyme .
Key structural data include:
Cilazapril undergoes various chemical reactions during its synthesis and metabolism:
Cilazapril exerts its antihypertensive effects primarily through the inhibition of the angiotensin-converting enzyme. By blocking this enzyme, cilazapril prevents the formation of angiotensin II, leading to:
The binding affinity of cilazapril for the active site of the angiotensin-converting enzyme is influenced by its molecular conformation, which allows it to effectively compete with angiotensin I for binding .
Cilazapril exhibits several notable physical and chemical properties:
These properties are essential for formulating cilazapril into effective pharmaceutical preparations.
Cilazapril is primarily used in clinical settings for:
Research continues into optimizing cilazapril formulations for better bioavailability and patient compliance, including studies on controlled release systems using innovative materials such as lignin-based particles .
Cilazapril functions as a prodrug requiring biotransformation to its active metabolite, cilazaprilat, via hepatic hydrolysis. This activation process exhibits significant kinetic alterations in populations with congestive heart failure (CHF). In patients classified as NYHA Class II-III, the mean maximum plasma concentration (Cmax) of cilazaprilat reached 6.8 ng/mL at 2.3 hours post-administration of a 0.5 mg dose, with concentrations declining biphasically—an initial rapid phase (mean half-life = 5.8 hours) followed by a slower elimination phase extending to 24 hours [1].
Cardiac insufficiency modifies several pharmacokinetic parameters compared to healthy volunteers. The total clearance of cilazaprilat in CHF patients was substantially reduced (8.5 L/h) with three-fold interindividual variability [1]. Plasma ACE inhibition peaked at 87% within 2-4 hours post-dose, gradually decreasing to 65% at 24 hours. The prolonged biological half-life of cilazaprilat (30-50 hours) in cardiovascular disease states reflects impaired elimination rather than altered activation kinetics [3]. This contrasts with healthy volunteers where cilazaprilat demonstrates more rapid clearance profiles despite similar hydrolysis rates.
Table: Key Activation Kinetics of Cilazapril in Heart Failure Patients vs. Healthy Volunteers
Pharmacokinetic Parameter | CHF Patients (0.5 mg dose) | Healthy Volunteers (0.5 mg dose) | Measurement Conditions |
---|---|---|---|
Cmax (ng/mL) | 6.8 | 7.1 | Plasma concentration |
Tmax (hours) | 2.3 | 1.8 | Time to peak concentration |
Initial Half-life (h) | 5.8 | 4.2 | Distribution phase |
ACE Inhibition at 24h (%) | 65% | 72% | Enzyme activity |
Total Clearance (L/h) | 8.5 | 12.3 | Plasma clearance |
Cilazapril exhibits complex dose-dependent pharmacodynamics characterized by nonlinear ACE inhibition at lower doses and saturation kinetics above 1 mg. Single-dose studies demonstrate that 0.5 mg achieves 70-80% peak ACE inhibition, while doses ≥1 mg consistently achieve >90% inhibition [7]. The dose producing 50% inhibition of ACE activity (apparent Ki dose) is approximately 0.6 mg at 3 hours post-administration [4].
Saturation of ACE binding sites becomes evident when comparing dose increments. Doubling the dose from 0.5 mg to 1 mg results in less than proportional increases in cilazaprilat exposure and ACE inhibition duration. After multiple dosing, steady-state concentrations in the 1 mg group were notably less than double those observed in the 0.5 mg group [1]. This nonlinearity stems from the high-affinity binding of cilazaprilat to tissue ACE pools, creating a buffer effect that limits free plasma concentrations until binding sites become saturated. Consequently, doses exceeding 5 mg provide diminishing incremental ACE inhibition despite linear increases in plasma cilazaprilat concentrations [3].
Table: Dose-Response Relationship in Plasma ACE Inhibition
Cilazapril Dose (mg) | Peak ACE Inhibition (%) | ACE Inhibition at 24h (%) | Saturation Indicator |
---|---|---|---|
0.5 | 70-80% | 45-55% | Suboptimal inhibition |
1.0 | >90% | 65-75% | Threshold saturation |
2.5 | >90% | 70-80% | Full saturation |
5.0 | >90% | 72-82% | Plateau effect |
Cilazaprilat elimination occurs predominantly via renal excretion, accounting for 53-91% of total clearance, creating substantial intersubject variability in populations with impaired kidney function. Total clearance correlates directly with creatinine clearance (CrCl), decreasing exponentially as renal function declines [8]. In severe renal impairment (CrCl <15 mL/min), cilazaprilat clearance plummets to 2.1 L/h compared to 10.8 L/h in healthy subjects [8]. This reduction extends the terminal half-life to >50 hours in end-stage renal disease versus 30-50 hours in normal renal function [3] [8].
Non-renal elimination pathways partially compensate in mild-to-moderate renal impairment. Hepatic metabolism and biliary excretion account for approximately 35% of total clearance in anephric patients, though this compensatory mechanism becomes overwhelmed when CrCl falls below 40 mL/min [8]. The volume of distribution remains relatively stable (10-25 L) across renal function stages, indicating minimal impact of uremia on tissue binding [3]. Hemodialysis provides limited clearance (approximately 2 L/h for both cilazapril and cilazaprilat), necessitating post-dialysis supplementation [8].
Table: Elimination Parameters Across Renal Function Stages
Renal Function (CrCl) | Total Clearance (L/h) | Renal Clearance (L/h) | Terminal Half-life (h) | ACE Inhibition at 24h (%) |
---|---|---|---|---|
Normal (>80 mL/min) | 10.8-12.3 | 9.5-10.8 | 30-36 | 65-70% |
Mild (40-80 mL/min) | 7.2-8.9 | 6.0-7.5 | 38-42 | 75-80% |
Moderate (15-40 mL/min) | 3.8-4.5 | 2.9-3.5 | 45-52 | 85-90% |
Severe (<15 mL/min) | 1.8-2.1 | 0.9-1.2 | >54 | >90% |
Hemodialysis | 2.0 (during session) | N/A | 46-50 (interdialytic) | >90% (pre-dialysis) |
Cilazapril absorption demonstrates moderate sensitivity to dietary intake, with food inducing clinically measurable but functionally insignificant alterations in bioavailability. When administered immediately after a meal, the peak plasma concentration (Cmax) of cilazaprilat decreases by 29%, while time to maximum concentration (Tmax) delays by approximately one hour [7]. The overall bioavailability reduction averages 14% based on urinary recovery studies [7].
Despite these pharmacokinetic perturbations, food interactions exert negligible influence on pharmacodynamic efficacy. Plasma ACE inhibition profiles remain largely unaffected due to cilazaprilat's high potency and the saturation kinetics of ACE binding sites [4]. The delayed Tmax does not translate to delayed onset of antihypertensive action, as blood pressure reduction typically initiates within 3-5 hours regardless of prandial state [3]. These characteristics support flexible dosing without strict meal timing requirements, distinguishing cilazapril from ACE inhibitors with more pronounced food interactions (e.g., captopril).
Table: Pharmacokinetic Modifications Under Fasted vs. Fed Conditions
Parameter | Fasted State | Fed State | Change (%) | Clinical Significance |
---|---|---|---|---|
Tmax (h) | 1.8-2.0 | 2.8-3.0 | +50% | Minimal (onset delayed <60 min) |
Cmax (ng/mL) | 7.1 | 5.0 | -29% | Not significant (ACE inhibition unchanged) |
AUC0-24 (ng·h/mL) | 98.4 | 84.6 | -14% | Mild exposure reduction |
Time to 50% ACE Inhibition (min) | 45 | 55 | +22% | Not clinically relevant |
Peak ACE Inhibition (%) | >90% | >90% | Unchanged | Full therapeutic effect maintained |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7